molecular formula C17H22N4O2 B2934754 N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2034604-40-3

N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2934754
CAS No.: 2034604-40-3
M. Wt: 314.389
InChI Key: IKKXHKMZKDWDPV-UHFFFAOYSA-N
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Description

N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a pyrazole-based compound featuring a pyridinyl substituent at the 3-position of the pyrazole core and an ethyl-linked oxane-4-carboxamide group. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyridine and pyrazole motifs are pharmacophoric elements.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-11-16(15-3-2-6-18-12-15)20-21(13)8-7-19-17(22)14-4-9-23-10-5-14/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXHKMZKDWDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the oxane carboxamide group under controlled conditions, often using amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Property Target Compound Analog (e.g., 3a) Analog (e.g., 3d)
Core Structure Pyrazole + pyridine + oxane Pyrazole + dichlorophenyl + carboxamide Pyrazole + fluorophenyl + carboxamide
Molecular Weight (g/mol) ~387 (calculated) 403.1 (C21H15ClN6O) 421.0 (C21H14ClFN6O)
Melting Point (°C) Not reported 133–135 181–183
Solubility Predicted higher (pyridine + oxane) Lower (chlorophenyl groups) Moderate (fluorophenyl groups)

Key Observations :

  • The pyridine and oxane groups in the target compound likely enhance aqueous solubility compared to chlorinated or fluorinated phenyl analogs, which exhibit higher hydrophobicity .
  • Melting points for analogs correlate with substituent polarity; for example, 3d (fluorophenyl) has a higher mp (181–183°C) than 3a (133–135°C) due to stronger intermolecular interactions .

Biological Activity

N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide, a compound featuring a pyrazole pharmacophore, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article synthesizes recent findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C2121H2424N44O, with a molecular weight of approximately 348.44348.44 g/mol. The compound features a complex structure that includes a pyridine ring and a pyrazole moiety, which are often associated with various pharmacological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to this compound. For instance, compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

A review of various pyrazole derivatives indicated that some exhibit selectivity towards COX-2 over COX-1, suggesting a potentially safer profile regarding gastrointestinal side effects. Notably, certain derivatives showed an IC50_{50} value as low as 0.0340.034 µM for COX-2 inhibition, indicating strong potency in reducing inflammation without significant ulcerogenic effects .

Anticancer Activity

The anticancer properties of pyrazole compounds have also been explored extensively. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For example, one study reported that specific pyrazole derivatives achieved IC50_{50} values of 5.355.35 µM against liver carcinoma (HepG2) and 8.748.74 µM against lung carcinoma (A549), demonstrating their potential as effective anti-tumor agents .

Case Study 1: Pyrazole Derivatives as Anti-inflammatory Agents

A series of substituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited high edema inhibition percentages (up to 96%96\%), outperforming standard treatments like celecoxib .

Case Study 2: Anticancer Evaluation

In another investigation focusing on the anticancer efficacy of pyrazole derivatives, researchers synthesized multiple compounds and screened them against HepG2 and A549 cell lines. The most potent derivative displayed significant cytotoxicity compared to standard chemotherapeutics such as cisplatin .

Data Summary

Biological ActivityIC50_{50} ValueReference
COX-2 Inhibition0.034 µM
HepG2 Cytotoxicity5.35 µM
A549 Cytotoxicity8.74 µM
Edema InhibitionUp to 96%

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